molecular formula C2H3N3S B188566 1,2,4-Thiadiazol-5-amine CAS No. 7552-07-0

1,2,4-Thiadiazol-5-amine

Cat. No. B188566
CAS RN: 7552-07-0
M. Wt: 101.13 g/mol
InChI Key: VJHTZTZXOKVQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazol-5-amine is a chemical compound with the molecular formula C2H3N3S . It is also known by other names such as 5-Amino-1,2,4-thiadiazole and has a molecular weight of 101.13 g/mol . The compound has a variety of synonyms and identifiers, including CAS 7552-07-0 and UNII ER62WCE6KP .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include 1,2,4-Thiadiazol-5-amine, has been achieved using a convenient one-pot approach . Another study reported the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine can be represented by the InChI string: InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H, (H2,3,4,5) . The compound also has a Canonical SMILES representation: C1=NSC (=N1)N .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives, including 1,2,4-Thiadiazol-5-amine, have been synthesized from hydrazides and isothiocyanates via sequential oxidation and P(NMe2)3-mediated annulation reactions . Another study reported that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens .


Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine has a molecular weight of 101.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 80 Ų .

Scientific Research Applications

1. Treatment of Human Filarial Infections

  • Application Summary: 1,2,4-Thiadiazol-5-amine derivatives have been discovered as novel macrofilaricides for the treatment of human filarial infections. Filarial diseases, including lymphatic filariasis and onchocerciasis, are among the most devastating tropical diseases, affecting about 145 million people worldwide .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target the adult stage of the filarial worms .

2. Synthesis of Schiff Base Derivatives

  • Application Summary: 1,3,4-Thiadiazole Schiff base derivatives have been synthesized using microwave-assisted methods. These compounds have diverse pharmacological activities such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
  • Methods of Application: The compounds were prepared by the reaction of 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde under microwave irradiation .
  • Results/Outcomes: The microwave-assisted synthesis method resulted in high yields and very short reaction times compared to conventional heating methods .

3. Synthesis of Polymers

  • Application Summary: 1,2,4-Thiadiazol-5-amine is utilized in synthesizing polymers and cross-linking halogenated polymers .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target the adult stage of the filarial worms .

4. Additive in Lubricating Oils and Greases

  • Application Summary: 1,2,4-Thiadiazol-5-amine is used as an additive in lubricating oils and greases .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target the adult stage of the filarial worms .

5. Electrode Compositions

  • Application Summary: 1,2,4-Thiadiazol-5-amine is used in electrode compositions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target the adult stage of the filarial worms .

6. Biocide

  • Application Summary: 1,2,4-Thiadiazol-5-amine is used as a biocide .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target the adult stage of the filarial worms .

7. Insecticidal and Fungicidal Applications

  • Application Summary: 1,3,4-thiadiazoles have been found to exhibit potential insecticidal and fungicidal activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments that target various pests and fungi .

8. Anti-inflammatory and Antiparasitic Applications

  • Application Summary: Many 1,3,4-thiadiazoles have been synthesized and tested as anti-inflammatory and antiparasitic agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments for inflammation and parasitic infections .

9. Antioxidant and Antidepressant Applications

  • Application Summary: 1,3,4-thiadiazoles have been found to exhibit potential antioxidant and antidepressant activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments for oxidative stress and depressive disorders .

10. Anticonvulsant and Antitumor Applications

  • Application Summary: Many 1,3,4-thiadiazoles have been synthesized and tested as anticonvulsant and antitumor agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective treatments for convulsive disorders and various types of cancer .

11. Applications in Electrical and Optical Fields

  • Application Summary: 1,3,4-thiadiazoles are also used in electrical and optical fields .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective solutions in electrical and optical applications .

12. Applications as Corrosion Inhibitors

  • Application Summary: 1,3,4-thiadiazoles have been found to act as corrosion inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes: The results of this research are promising, with the potential for these compounds to provide effective solutions in preventing corrosion .

Safety And Hazards

When handling 1,2,4-Thiadiazol-5-amine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research on 1,2,4-Thiadiazol-5-amine and its derivatives is ongoing, with recent studies focusing on their potential applications in various fields. For instance, new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being explored as potential hypoxia inhibitors . Other studies are investigating the potential of novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues as potent STAT3 inhibitors for cancer treatment . Furthermore, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines are being studied as novel macrofilaricidal compounds for the treatment of human filarial infections .

properties

IUPAC Name

1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHTZTZXOKVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302767
Record name 1,2,4-Thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Thiadiazol-5-amine

CAS RN

7552-07-0
Record name 7552-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-1,2,4-thiadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Thiadiazol-5-amine
Reactant of Route 2
1,2,4-Thiadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
1,2,4-Thiadiazol-5-amine
Reactant of Route 4
1,2,4-Thiadiazol-5-amine
Reactant of Route 5
1,2,4-Thiadiazol-5-amine
Reactant of Route 6
1,2,4-Thiadiazol-5-amine

Citations

For This Compound
58
Citations
IA Ryu, JY Park, HC Han, YD Gong - Synlett, 2009 - thieme-connect.com
A general method is described for the solid-phase parallel synthesis of 5-amino-and 5-amido-1, 2, 4-thiadiazoles. The sequence developed for this purpose is based on cyclization …
Number of citations: 14 www.thieme-connect.com
L Chai, Z Lai, Q Xia, J Yuan, Q Bian… - European Journal of …, 2018 - Wiley Online Library
A simple and practical method for the one‐pot synthesis of 3‐aryl‐5‐amino‐1,2,4‐thiadiazoles from imidates and thioureas has been developed. The protocol proceeds through …
B Wang, Y Meng, Y Zhou, L Ren, J Wu… - The Journal of …, 2017 - ACS Publications
An oxidative N–S bond formation reaction has been established for 1,2,4-thiadiazole synthesis employing molecular iodine as the sole oxidant. The features of the present reaction …
Number of citations: 41 pubs.acs.org
A Shetnev, M Tarasenko, V Kotlyarova, S Baykov… - Molecular Diversity, 2023 - Springer
A new route to 5-amino-1,2,4-thiadiazole derivatives via reaction of N-chloroamidines with isothiocyanates has been proposed. The advantages of this method are high product yields (…
Number of citations: 2 link.springer.com
N Hawryluk, D Robinson, Y Shen, G Kyne… - Journal of Medicinal …, 2022 - ACS Publications
Filarial diseases, including lymphatic filariasis and onchocerciasis, are considered among the most devastating of all tropical diseases, affecting about 145 million people worldwide. …
Number of citations: 2 pubs.acs.org
GF Makhaeva, AN Proshin, NP Boltneva… - Russian Chemical …, 2016 - Springer
Detailed studies of properties of new 3-substituted 5-anilino-1,2,4-thiadiazoles containing different substituents at position 3 of the thiadiazole ring were carried out, in particular, their …
Number of citations: 13 link.springer.com
AS Gurjar, V Andrisano, AD Simone, VS Velingkar - Bioorganic chemistry, 2014 - Elsevier
Beta-secretase is the key enzyme involved in Alzheimer’s disease thus; inhibition of the enzyme can lead to a potential anti-Alzheimer drug. In the search of an effective lead candidate, …
Number of citations: 37 www.sciencedirect.com
NT Pokhodylo, OY Shyyka - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
1‐(5‐(R‐Amino)‐1,2,4‐thiadiazol‐3‐yl)propan‐2‐ones were used as activated ketomethylenic compounds for the Gewald and Dimroth reactions. It was found out that they exhibited …
Number of citations: 10 onlinelibrary.wiley.com
KS Shikhaliev, PS Romanov, AS Shestakov… - Russian Chemical …, 2016 - Springer
A reaction of N-substituted 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles with dimethylformamide dimethyl acetal gave 3-(5-amino-1,2,4-thiadiazol-3-yl)-4-(dimethylamino)but-3en-2-ones, …
Number of citations: 2 link.springer.com
FV Lauro, DC Francisco, RN Marcela… - Letters in Organic …, 2015 - ingentaconnect.com
In this study, is reported a straightforward route is reported for the synthesis of a series of carbamazepine derivatives using some strategies. The first stage was achieved by the reaction …
Number of citations: 10 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.